ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Breakdown
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate, which precisely describes the complex heterocyclic architecture. The nomenclature systematically identifies each structural component, beginning with the ethyl ester functionality at the 4-position of the pyrazole ring. The pyrazole core serves as the primary scaffold, with substitution at the 1-position by a thiazole ring system that itself bears a 2-fluorophenyl substituent at its 4-position. The 5-position of the pyrazole ring contains a trifluoromethyl group, contributing significantly to the compound's lipophilic character and potential biological activity.
The molecular formula C16H11F4N3O2S provides essential information about the compound's elemental composition and structural complexity. The presence of sixteen carbon atoms indicates a substantial molecular framework capable of supporting multiple aromatic ring systems and functional groups. Eleven hydrogen atoms reflect the highly substituted nature of the aromatic rings, with fluorine substitution reducing the overall hydrogen count. Four fluorine atoms are strategically distributed throughout the molecule, with one fluorine on the phenyl ring and three fluorines comprising the trifluoromethyl group. Three nitrogen atoms are incorporated within the heterocyclic ring systems, specifically two nitrogens in the pyrazole ring and one nitrogen in the thiazole ring. Two oxygen atoms form the carboxylate ester functionality, while one sulfur atom completes the thiazole heterocycle.
The molecular weight of 385.3 grams per mole reflects the substantial size and complexity of this multi-heterocyclic compound. The International Chemical Identifier key TXHRFMAJDMMYJQ-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous compound identification in chemical databases. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F encodes the complete molecular structure in a compact text format, facilitating computational analysis and database searching.
Properties
IUPAC Name |
ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)10-7-21-23(13(10)16(18,19)20)15-22-12(8-26-15)9-5-3-4-6-11(9)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHRFMAJDMMYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Thiazole Moiety
The 4-(2-fluorophenyl)-1,3-thiazole-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis :
-
Reactants :
-
2-Fluorophenyl thiourea (derived from 2-fluoroaniline and ammonium thiocyanate).
-
α-Bromoketone (e.g., bromoacetophenone).
-
-
Conditions :
Key Reaction:
Synthesis of the Pyrazole Ester Core
Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is prepared via hydrazine cyclization :
-
Reactants :
-
Ethyl 4,4,4-trifluoroacetoacetate.
-
Hydrazine hydrate.
-
-
Conditions :
Key Reaction:
Coupling of Thiazole and Pyrazole Moieties
The thiazole amine reacts with the pyrazole ester via nucleophilic aromatic substitution :
-
Reactants :
-
Ethyl 1-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
4-(2-Fluorophenyl)thiazole-2-amine.
-
-
Conditions :
Key Reaction:
One-Pot Multicomponent Synthesis
A streamlined approach combines thiazole and pyrazole formation in a single reaction vessel:
-
Reactants :
-
2-Fluorophenyl isothiocyanate.
-
Ethyl 4,4,4-trifluoroacetoacetate.
-
Hydrazine hydrate.
-
-
Conditions :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chromatographic Purification
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Stepwise | 65–75 | 30–40 | High |
| One-Pot | 60–70 | 24 | Moderate |
| Esterification | 70–80 | 6 | Low |
Advantages of Stepwise Synthesis :
Limitations of One-Pot Methods :
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions that incorporate thiazole and pyrazole moieties. Recent studies have demonstrated successful synthesis methods that yield high purity and structural integrity, confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction .
Antimicrobial Activity
Research has shown that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity .
Anticancer Potential
Studies have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. This compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for further drug development .
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes or cancer. Its ability to modulate enzyme activity through specific molecular interactions is an area of ongoing research .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Assess anticancer activity | Showed reduced viability in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Investigate enzyme inhibition | Identified as a selective inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations in Isostructural Analogues
Key Compounds :
- Compound 4 (): 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Structural Insights :
Heterocyclic Core Modifications
Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate () :
- Replaces the thiazole ring with an oxadiazole , a more electron-deficient heterocycle.
- The absence of a trifluoromethyl group and altered heterocyclic core may reduce steric bulk and modify binding affinity .
Research Findings and Implications
- Antimicrobial Activity : Compounds 4 and 5 exhibit antimicrobial properties, suggesting that the target compound’s activity could be modulated by its substituents .
- Electronic Effects : The trifluoromethyl group in the target compound may enhance receptor binding compared to methyl or halogenated analogues due to stronger electron-withdrawing effects .
- Structural Flexibility : The perpendicular orientation of the 2-fluorophenyl group in the target compound (inferred from analogous structures) could reduce intermolecular interactions, affecting crystallinity and bioavailability .
Biological Activity
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 955966-72-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11F4N3O2S, with a molecular weight of 385.34 g/mol. The compound features a trifluoromethyl group and a thiazole ring , both of which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11F4N3O2S |
| Molecular Weight | 385.34 g/mol |
| Boiling Point | 505.2 ± 60.0 °C |
| Density | 1.48 ± 0.1 g/cm³ |
| pKa | -1.78 ± 0.10 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
- Selectivity Index : Some derivatives show a selectivity index for COX-2 inhibition that is significantly higher than traditional anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, these compounds demonstrated reduced edema and inflammation with minimal gastrointestinal side effects, suggesting their potential as safer alternatives for treating inflammatory conditions .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest:
- Mechanism : It has been observed that similar pyrazole derivatives can inhibit CDK9-mediated transcription, leading to decreased levels of anti-apoptotic proteins such as Mcl-1 . This mechanism is crucial in cancer therapy as it promotes cancer cell death.
Antimicrobial Activity
Emerging data suggest that thiazole-containing compounds exhibit antimicrobial properties:
- Broad Spectrum : Studies have reported activity against various bacterial strains, indicating that the incorporation of fluorinated phenyl groups may enhance membrane permeability and disrupt bacterial cell integrity .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced anti-inflammatory effects compared to their non-fluorinated counterparts. The derivative similar to this compound showed an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug .
Case Study 2: Anticancer Properties
In vitro assays revealed that compounds structurally related to this compound significantly inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The underlying mechanism was linked to the modulation of apoptotic pathways and the downregulation of survival signals .
Q & A
Q. What are the common synthetic routes for ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
- Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core, followed by thiazole ring construction via Hantzsch thiazole synthesis. For example, ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring, and subsequent nucleophilic substitution introduces the 2-fluorophenyl-thiazole moiety . Variations in substituents (e.g., trifluoromethyl groups) require controlled reaction conditions (e.g., anhydrous solvents, catalysts like POCl₃) to minimize side reactions. Evidence from analogous compounds shows that trifluoromethyl groups enhance electrophilicity, necessitating precise stoichiometric ratios to optimize yields (see Table 1 in for substituent-specific synthetic challenges).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Methodological Answer:
- Spectroscopy: Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. ¹⁹F NMR is critical for tracking fluorinated groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely employed for structural refinement. For example, studies on similar pyrazole-thiazole hybrids resolved torsional angles and hydrogen-bonding networks using SHELX, even with twinned data .
Q. What preliminary biological activities have been reported for structurally related pyrazole-thiazole hybrids?
- Methodological Answer: In vitro assays on analogs demonstrate antimicrobial activity (e.g., against S. aureus with MIC values ≤25 µg/mL) and COX-2 inhibition (IC₅₀ ~1.2 µM) . Structure-activity relationship (SAR) studies suggest the trifluoromethyl group enhances lipophilicity, improving membrane permeability. Standard protocols include broth microdilution for antimicrobial testing and ELISA-based enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of fluorinated pyrazole-thiazole hybrids?
- Methodological Answer:
- Design of Experiments (DoE): Systematically vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂) to identify optimal conditions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% in thiazole-forming steps .
- Purification Techniques: Use centrifugal partition chromatography (CPC) or preparative HPLC to isolate polar byproducts, as noted in membrane separation research .
Q. What strategies are recommended for resolving contradictory data between computational modeling and experimental crystallographic results?
- Methodological Answer:
- Cross-Validation: Refine XRD data with multiple software (SHELXL vs. OLEX2) to check for systematic errors .
- DFT Calculations: Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or disorder .
- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to model twinning, as demonstrated in studies of fluorinated heterocycles .
Q. How does the electron-withdrawing effect of fluorinated substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Mechanistic Studies: The trifluoromethyl group increases electrophilicity at the pyrazole C-4 position, accelerating SNAr reactions with thiols or amines. Kinetic studies (e.g., monitoring via ¹⁹F NMR) show a 3-fold rate enhancement compared to non-fluorinated analogs .
- Hammett Analysis: σₚ values for -CF₃ (~0.54) correlate with increased reactivity in arylthiazole coupling reactions. Control experiments with -CH₃ substituents confirm this trend .
Notes on Methodology
- Avoid commercial sources (e.g., BenchChem, CymitQuimica) per reliability guidelines.
- Structural data from SHELX-refined XRD studies () and kinetic analyses () provide authoritative support for experimental design.
- Advanced questions integrate interdisciplinary approaches (e.g., chemical engineering separations with synthetic chemistry).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
